

"phase transition temperature of lead monoxide"

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Compound of Interest

Compound Name: *Lead monoxide*

Cat. No.: *B057547*

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An In-depth Technical Guide to the Phase Transition of **Lead Monoxide**

Introduction

Lead(II) oxide (PbO), commonly known as **lead monoxide**, is a crucial inorganic compound with significant applications in industrial glass, ceramics, battery manufacturing, and pigments. It primarily exists in two polymorphic forms: the red, tetragonal α -PbO (litharge) and the yellow, orthorhombic β -PbO (massicot). The transition between these phases is a key parameter influencing the material's properties and performance in various applications. This guide provides a comprehensive overview of the phase transition temperature of **lead monoxide**, detailing the thermodynamic properties, experimental methodologies for its determination, and the structural relationships between its polymorphs.

Polymorphs of Lead Monoxide

Lead monoxide's thermal behavior is dominated by the existence of its two primary crystalline forms at atmospheric pressure.

- α -PbO (Litharge): This is the low-temperature, stable form of **lead monoxide**. It has a red or reddish-yellow appearance and a tetragonal crystal structure, belonging to the $P4/nmm$ space group. In this structure, lead and oxygen atoms are arranged in layers.
- β -PbO (Massicot): This is the high-temperature polymorph. It is yellow and possesses an orthorhombic crystal structure (space group $Pbcm$). The structure of massicot is characterized by deeply corrugated layers of lead and oxygen atoms.

Under high pressure, an additional phase, γ -PbO, has been observed to exist between the stability fields of litharge and massicot.

Phase Transition Characteristics

The transformation from the α -PbO (litharge) phase to the β -PbO (massicot) phase is an endothermic process that occurs upon heating. While the transition is reversible, the conversion of the metastable massicot back to litharge upon cooling is kinetically very slow, allowing massicot to exist at ambient temperatures for extended periods.

Quantitative Data: Transition Temperatures and Enthalpy

The reported temperature for the litharge-to-massicot phase transition varies across the literature, which can be attributed to different experimental conditions, sample purity, and particle size. The thermodynamic data associated with this transition is summarized below.

Table 1: Reported Phase Transition Temperatures of **Lead Monoxide** (α -PbO \rightarrow β -PbO)

Transition Temperature (°C)	Transition Temperature (K)	Method/Source Reference
~488	~761	General Reference
486	759	General Reference
489	762	Experimental Property Database
475 - 585	748 - 858	Literature Review
577 - 652	850 - 925	Neutron Powder Diffraction

Table 2: Enthalpy of Transition for α -PbO \rightarrow β -PbO

Enthalpy of Transition (ΔH)	Notes
1.6 kJ/mol	Enthalpy change for PbO(red) \rightarrow PbO(yellow)
0.418 kJ/mol	Described as a small thermal effect
57 cal/mol (~0.238 kJ/mol)	Calculated at 27 °C under ball-milling conditions

Experimental Protocols for Determination

The characterization of the phase transition in **lead monoxide** relies on several key thermoanalytical and crystallographic techniques.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique used to measure the heat flow associated with thermal transitions in a material.

- Principle: A sample of PbO and an inert reference are heated at a constant rate. The difference in heat flow required to maintain both at the same temperature is measured. An endothermic peak on the DSC curve indicates the phase transition from α -PbO to β -PbO, from which the transition temperature and enthalpy can be determined.
- Methodology:
 - A small, precisely weighed sample of α -PbO powder (typically 5-10 mg) is placed in an aluminum or platinum crucible. An empty, sealed crucible is used as a reference.
 - The sample and reference are placed in the DSC furnace.
 - The furnace is heated at a controlled linear rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a temperature above the expected transition, for instance, up to 650 °C.
 - The heat flow is recorded as a function of temperature. The onset temperature of the endothermic peak is typically reported as the transition temperature.
 - The area under the peak is integrated to calculate the enthalpy of transition (ΔH).

X-Ray Diffraction (XRD)

X-ray Diffraction is used to identify the crystalline phases present in a sample and to track structural changes as a function of temperature.

- Principle: Each crystalline polymorph (α -PbO and β -PbO) produces a unique diffraction pattern. By collecting XRD patterns at various temperatures, the point at which the pattern of α -PbO transforms into that of β -PbO can be precisely identified.
- Methodology:
 - A powdered PbO sample is mounted on a sample holder within a high-temperature diffraction chamber.
 - An initial XRD pattern is recorded at room temperature to confirm the starting phase (α -PbO). A typical scan range is $20\text{--}70^\circ 2\theta$ with a copper X-ray source ($\text{Cu-K}\alpha$).
 - The sample is then heated in controlled increments (e.g., 25°C steps) towards and through the transition temperature range.
 - At each temperature step, after allowing the sample to thermally equilibrate, an XRD pattern is collected.
 - The transition is identified by the disappearance of characteristic peaks of the α -phase and the emergence of characteristic peaks of the β -phase. Rietveld analysis can be performed on the diffraction data to determine the lattice parameters and relative abundance of each phase at each temperature.

Neutron Powder Diffraction

Similar to XRD, neutron diffraction provides detailed crystallographic information. It is particularly sensitive to the positions of lighter atoms like oxygen.

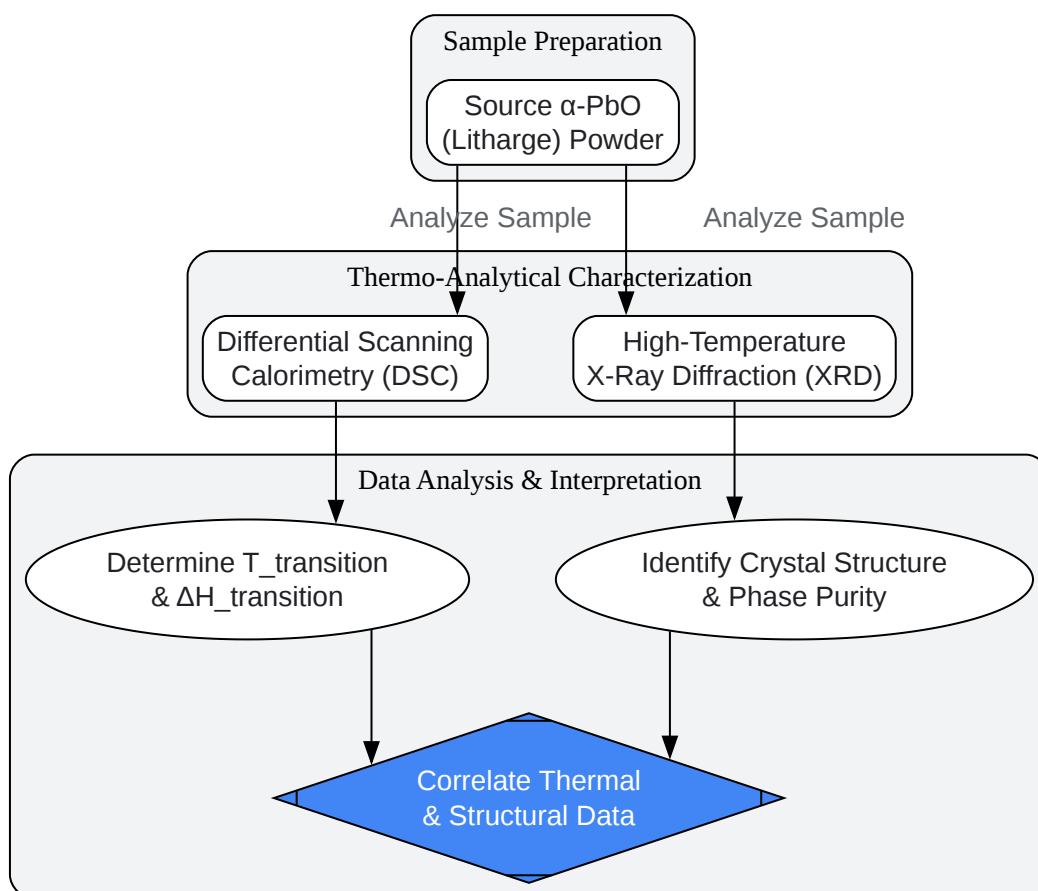
- Principle: A beam of neutrons is diffracted by the crystalline sample, providing detailed information about the atomic structure.
- Methodology:

- A PbO sample is placed in a high-temperature furnace within the neutron beamline.
- Neutron diffraction data is collected over a wide range of temperatures, for example, from ambient up to 925 K and then during cooling.
- Full-matrix Rietveld analysis of the collected data allows for the precise determination of unit-cell dimensions, atomic coordinates, and the weight fraction of each phase as a function of temperature. This method was used to determine that the α and β phases coexist in equal abundance at 885 K.

Visualization of Workflows and Phase Relationships

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the characterization of the phase transition in **lead monoxide**.

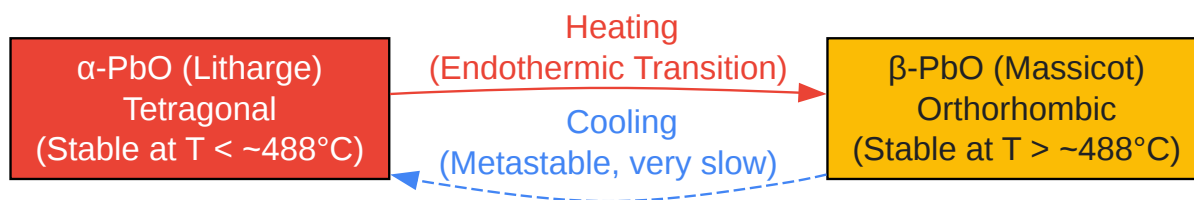


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Caption: Experimental workflow for PbO phase transition analysis.

PbO Polymorph Phase Relationship

The relationship between the α (litharge) and β (massicot) phases of PbO as a function of temperature is a fundamental aspect of its material science.



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Caption: Phase relationship between α -PbO and β -PbO.

Conclusion

The phase transition of **lead monoxide** from its tetragonal α -phase (litharge) to its orthorhombic β -phase (massicot) is a critical thermal event that occurs at approximately 488 °C, though the exact temperature can vary. This transition is characterized by a small endothermic enthalpy change. Understanding this transformation is essential for controlling the properties of PbO-containing materials during synthesis and application. The use of analytical techniques such as Differential Scanning Calorimetry and high-temperature X-ray Diffraction is indispensable for accurately characterizing the transition temperature, enthalpy, and the crystallographic changes that define the behavior of this versatile industrial compound.

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